molecular formula C20H20ClN3O2 B10833411 Ethylaminopyrimidine derivative 1

Ethylaminopyrimidine derivative 1

Cat. No.: B10833411
M. Wt: 369.8 g/mol
InChI Key: MOEQPDYTFQLEOK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylaminopyrimidine derivative 1 is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylaminopyrimidine derivative 1 typically involves the condensation of ethylamine with a pyrimidine precursor. One common method is the reaction of 2-chloropyrimidine with ethylamine under reflux conditions to yield the desired ethylaminopyrimidine derivative . The reaction is usually carried out in a polar solvent such as ethanol or methanol, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethylaminopyrimidine derivative 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .

Scientific Research Applications

Ethylaminopyrimidine derivative 1 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethylaminopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethylaminopyrimidine derivative 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ethylamine substitution, which influences its chemical reactivity and biological activity. The presence of the ethyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

(1R)-2-[[6-(3-chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol

InChI

InChI=1S/C20H20ClN3O2/c1-2-26-19-9-8-15(10-16(19)21)17-11-20(24-13-23-17)22-12-18(25)14-6-4-3-5-7-14/h3-11,13,18,25H,2,12H2,1H3,(H,22,23,24)/t18-/m0/s1

InChI Key

MOEQPDYTFQLEOK-SFHVURJKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=CC(=NC=N2)NC[C@@H](C3=CC=CC=C3)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(=NC=N2)NCC(C3=CC=CC=C3)O)Cl

Origin of Product

United States

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